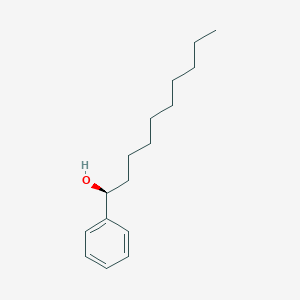

(S)-(-)-1-Phenyl-1-decanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-phenyldecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O/c1-2-3-4-5-6-7-11-14-16(17)15-12-9-8-10-13-15/h8-10,12-13,16-17H,2-7,11,14H2,1H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZGGLIGGZHSBZ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC[C@@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554580 | |

| Record name | (1S)-1-Phenyldecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112419-76-8 | |

| Record name | (1S)-1-Phenyldecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical characteristics of (S)-(-)-1-Phenyl-1-decanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-1-Phenyl-1-decanol is a chiral secondary alcohol that holds significance as a versatile building block in asymmetric synthesis. Its utility is particularly pronounced in the pharmaceutical and fine chemical industries, where the stereochemistry of a molecule is critical to its biological activity and therapeutic efficacy. This technical guide provides a detailed overview of the physicochemical characteristics, synthesis, and analytical methodologies for this compound, aimed at professionals in research and drug development.

Physicochemical Characteristics

The fundamental physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 112419-76-8 | [1][2] |

| Molecular Formula | C₁₆H₂₆O | [1][2] |

| Molecular Weight | 234.38 g/mol | [1][2] |

| Boiling Point | 128 °C at 0.35 mmHg | N/A |

| Melting Point | Not available | |

| Density | 0.922 g/mL at 25 °C | N/A |

| Refractive Index (n²⁰/D) | 1.497 | N/A |

| Optical Rotation | Levorotatory (-) | N/A |

| Solubility | While specific solubility data for this compound is not readily available, alcohols with long alkyl chains and a phenyl group are generally soluble in organic solvents such as ethanol, methanol, acetone, and chloroform. Their solubility in water is expected to be low due to the hydrophobic nature of the decyl and phenyl groups.[3] |

Experimental Protocols

Asymmetric Synthesis of this compound

The enantioselective synthesis of this compound is most commonly achieved through the asymmetric reduction of the corresponding prochiral ketone, 1-phenyldecanone. This transformation can be effectively carried out using various chiral catalysts and reducing agents. Below is a representative experimental protocol.

Reaction Scheme:

References

Spectroscopic Analysis of (S)-(-)-1-Phenyl-1-decanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the chiral alcohol (S)-(-)-1-Phenyl-1-decanol. Due to the limited availability of specific, publicly accessible spectral data for this compound, this guide utilizes illustrative data from the closely related structure, 1-phenyl-1-butanol, to explain the expected spectroscopic features. The underlying principles and experimental methodologies are broadly applicable to the characterization of similar chiral alcohols.

Data Presentation

The following tables summarize the expected and illustrative spectroscopic data for phenyl-substituted secondary alcohols.

Note: The data presented for ¹H NMR, ¹³C NMR, and Mass Spectrometry is for 1-phenyl-1-butanol and is intended to be illustrative for this compound. The chemical shifts and fragmentation patterns will be similar but not identical due to the difference in the alkyl chain length (butyl vs. decyl).

Table 1: Illustrative ¹H NMR Data (Proxy: 1-phenyl-1-butanol in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Expected for this compound |

| 7.20-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) | Similar multiplet around 7.2-7.4 ppm |

| 4.60 | Triplet | 1H | Methine proton (-CH(OH)-) | Similar triplet, slightly shifted |

| 1.90 | Singlet (broad) | 1H | Hydroxyl proton (-OH) | Broad singlet, chemical shift is concentration and solvent dependent |

| 1.60-1.80 | Multiplet | 2H | Methylene protons (-CH₂-) adjacent to the chiral center | Complex multiplet for the C2 methylene group |

| 1.20-1.40 | Multiplet | 2H | Methylene protons (-CH₂-) | Broad multiplet for the majority of the decyl chain methylene groups |

| 0.90 | Triplet | 3H | Terminal methyl protons (-CH₃) | Triplet around 0.9 ppm for the terminal methyl group of the decyl chain |

Table 2: Illustrative ¹³C NMR Data (Proxy: 1-phenyl-1-butanol in CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Expected for this compound |

| 145.0 | Aromatic C (quaternary) | Similar chemical shift |

| 128.5 | Aromatic CH | Similar chemical shift |

| 127.5 | Aromatic CH | Similar chemical shift |

| 126.0 | Aromatic CH | Similar chemical shift |

| 75.0 | Methine C (-CH(OH)-) | Similar chemical shift |

| 40.0 | Methylene C adjacent to the chiral center | Similar chemical shift for the C2 carbon |

| 31.9, 29.6, 29.3, 25.9, 22.7 | Methylene C's of the decyl chain | A series of peaks in this region |

| 19.0 | Methylene C | N/A for decyl chain |

| 14.1 | Terminal Methyl C (-CH₃) | Similar chemical shift |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 3000-2850 | Strong | C-H stretch (aliphatic) |

| 1600, 1495, 1450 | Medium to Weak | C=C stretch (aromatic ring) |

| 1260-1050 | Strong | C-O stretch (secondary alcohol)[1] |

| 760, 700 | Strong | C-H bend (monosubstituted benzene) |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

| m/z | Interpretation |

| 234 | Molecular Ion (M⁺) - Expected to be of low intensity |

| 216 | [M-H₂O]⁺ - Dehydration product |

| 107 | [C₆H₅CHOH]⁺ - Benzylic cation from α-cleavage (loss of C₉H₁₉ radical) - Likely a prominent peak |

| 79 | [C₆H₇]⁺ |

| 77 | [C₆H₅]⁺ - Phenyl cation |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule and to assess enantiomeric purity using chiral derivatizing or solvating agents.

Methodology:

-

Sample Preparation: A small amount of the analyte (typically <0.01 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.[2] For determining enantiomeric purity, a chiral derivatizing agent (e.g., Mosher's acid, MPA, or MTPA) or a chiral solvating agent is added to the NMR tube.[2][3]

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used to acquire the spectra.

-

¹H NMR Acquisition: Standard proton NMR spectra are acquired to observe the chemical shifts, multiplicities, and integrations of the hydrogen atoms.

-

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired to identify the number of unique carbon environments.

-

Chiral Analysis: In the presence of a chiral auxiliary, the enantiomers are converted into diastereomers, which will exhibit separate signals in the NMR spectrum, allowing for the determination of enantiomeric excess (ee).[3]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained neat by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty instrument is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.

-

Ionization: The molecules are ionized, commonly using Electron Ionization (EI). This process forms a molecular ion (M⁺) and various fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

-

Fragmentation Analysis: The fragmentation pattern is analyzed to deduce the structure of the molecule. For alcohols, characteristic fragmentation pathways include α-cleavage and dehydration.[4][5]

Visualization

Caption: Workflow for the spectroscopic characterization of a chiral alcohol.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. NMR analysis of chiral alcohols and amines: development of an environmentally benign “in tube” procedure with high efficiency and improved detection limit - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Chiral 1-Phenyl-1-decanol: A Comprehensive Technical Guide on its Discovery, Natural Occurrence, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral 1-phenyl-1-decanol is a valuable building block in asymmetric synthesis, particularly for the preparation of pharmaceuticals and other biologically active molecules. Its long alkyl chain and chiral benzylic alcohol moiety make it a subject of interest for its potential physiological effects. This technical guide provides an in-depth overview of the discovery, natural occurrence, and stereoselective synthesis of 1-phenyl-1-decanol. Detailed experimental protocols for its preparation and chiral analysis are presented, along with a summary of quantitative data from various synthetic methods. Furthermore, a hypothetical signaling pathway is proposed to stimulate further research into its mechanism of action at the cellular level.

Introduction: The Significance of Chiral 1-Phenyl-1-decanol

Chirality is a fundamental property in medicinal chemistry, as the stereochemistry of a drug molecule can profoundly influence its pharmacological and toxicological profile. Chiral alcohols, such as 1-phenyl-1-decanol, are crucial intermediates in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The presence of a hydroxyl group at a stereogenic center, attached to both a phenyl ring and a long alkyl chain, provides a versatile scaffold for the synthesis of a diverse range of complex molecules. The lipophilic nature of the decyl chain suggests potential interactions with biological membranes and hydrophobic binding pockets of enzymes and receptors.

While the specific biological activities of chiral 1-phenyl-1-decanol are not extensively documented, long-chain alcohols are known to exhibit a range of effects, including acting as signaling molecules and modulators of membrane-protein function. Therefore, the efficient and stereocontrolled synthesis of both enantiomers of 1-phenyl-1-decanol is of significant importance for enabling further investigation into their biological properties and potential therapeutic applications.

Discovery and Natural Occurrence

The "discovery" of 1-phenyl-1-decanol is not marked by a singular event but rather by its emergence as a target molecule in the field of asymmetric synthesis. Its synthesis has been pursued as an example to demonstrate the efficacy of various stereoselective chemical and enzymatic transformations.

The natural occurrence of 1-phenyl-1-decanol has not been definitively established in a specific plant or microorganism. However, long-chain fatty alcohols are widespread in nature, serving as components of waxes, pheromones, and signaling molecules.[1] Phenylpropanoids, which share the phenyl group and a modified carbon chain, are also a large and diverse class of plant secondary metabolites. It is plausible that 1-phenyl-1-decanol could exist as a minor constituent in some essential oils or plant extracts, although its isolation and characterization from a natural source have yet to be reported. The typical methods for analyzing essential oils, such as gas chromatography-mass spectrometry (GC-MS), would be suitable for its identification.[2]

Stereoselective Synthesis of Chiral 1-Phenyl-1-decanol

The primary strategies for obtaining enantiomerically enriched 1-phenyl-1-decanol involve the asymmetric reduction of the prochiral ketone, 1-phenyldecanone, and the kinetic resolution of racemic 1-phenyl-1-decanol.

Asymmetric Reduction of 1-Phenyldecanone

The enantioselective reduction of 1-phenyldecanone is a direct and atom-economical approach to chiral 1-phenyl-1-decanol. Biocatalytic and chemocatalytic methods have been successfully employed.

Microbial cells and isolated enzymes, such as alcohol dehydrogenases (ADHs), can catalyze the reduction of ketones with high enantioselectivity.[3] These enzymes utilize cofactors like NADPH to deliver a hydride to the carbonyl group, yielding the corresponding chiral alcohol.

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of ketones. This reaction employs a chiral oxazaborolidine catalyst to direct the stereochemical outcome of the reduction with a borane reagent.

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is an effective method for separating a racemic mixture of alcohols. Lipases are commonly used enzymes that can selectively acylate one enantiomer of the alcohol at a much faster rate than the other, allowing for the separation of the unreacted alcohol and the acylated product in high enantiomeric purity. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is particularly effective for this transformation.[4]

Quantitative Data on Synthetic Methods

The following table summarizes the quantitative data for the synthesis of chiral 1-phenyl-1-decanol using different methods.

| Method | Catalyst/Enzyme | Substrate | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) | Reference(s) |

| Asymmetric Reduction | Alcohol Dehydrogenase | 1-Phenyldecanone | (S)- or (R)- | High | >99 | [3] |

| Corey-Bakshi-Shibata (CBS) Reduction | (S)-Me-CBS | 1-Phenyldecanone | (R)- | >95 | >98 | |

| Lipase-Catalyzed Kinetic Resolution | Novozym 435 (CALB) | (±)-1-Phenyl-1-decanol | (S)- (unreacted) | ~50 | >99 | [4][5] |

| Lipase-Catalyzed Kinetic Resolution | Novozym 435 (CALB) | (±)-1-Phenyl-1-decanol | (R)- (acylated) | ~50 | >99 | [4][5] |

Note: Specific yields and ee values can vary depending on the precise reaction conditions.

Experimental Protocols

Asymmetric Reduction of 1-Phenyldecanone via CBS Reduction

Objective: To synthesize enantiomerically enriched (R)-1-phenyl-1-decanol.

Materials:

-

1-Phenyldecanone

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-phenyldecanone (1.0 eq).

-

Dissolve the ketone in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise.

-

Stir the mixture for 10 minutes at 0 °C.

-

Slowly add borane-dimethyl sulfide complex (0.6 eq) via syringe over 30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.

-

Add 1 M HCl and stir for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the chiral alcohol.

Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenyl-1-decanol

Objective: To resolve racemic 1-phenyl-1-decanol to obtain the (S)-enantiomer and the acetylated (R)-enantiomer.

Materials:

-

(±)-1-Phenyl-1-decanol

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

Vinyl acetate

-

Anhydrous hexane

-

Molecular sieves (4 Å)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

To a dry flask, add (±)-1-phenyl-1-decanol (1.0 eq), anhydrous hexane, and activated molecular sieves.

-

Add Novozym 435 (e.g., 20 mg per mmol of substrate).

-

Add vinyl acetate (2.0 eq) as the acyl donor.

-

Seal the flask and place it on an orbital shaker at a controlled temperature (e.g., 40 °C).

-

Monitor the reaction progress by chiral HPLC or GC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

-

Once the desired conversion is reached, filter off the enzyme and molecular sieves.

-

Wash the solids with hexane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting mixture of (S)-1-phenyl-1-decanol and (R)-1-phenyl-1-decyl acetate by silica gel column chromatography using a hexane/ethyl acetate gradient.

Determination of Enantiomeric Excess by Chiral HPLC

Objective: To determine the enantiomeric purity of the synthesized 1-phenyl-1-decanol.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The exact ratio may need to be optimized for baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Column Temperature: 25 °C.

Procedure:

-

Prepare a standard solution of the racemic 1-phenyl-1-decanol in the mobile phase.

-

Inject the racemic standard to determine the retention times of the two enantiomers.

-

Prepare a solution of the synthesized chiral 1-phenyl-1-decanol sample in the mobile phase.

-

Inject the sample under the same chromatographic conditions.

-

Integrate the peak areas of the two enantiomers in the chromatogram.

-

Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.

Visualizations: Workflows and Hypothetical Signaling Pathway

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. 1-Phenyl-1-decanol | C16H26O | CID 572065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-(-)-1-Phenyl-1-decanol | 112419-76-8 | Benchchem [benchchem.com]

- 5. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of (S)-(-)-1-Phenyl-1-decanol: A Review of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-1-Phenyl-1-decanol is a chiral secondary benzylic alcohol characterized by a phenyl group and a ten-carbon alkyl chain attached to the same chiral center. As with many chiral molecules, the specific stereochemistry of this compound is expected to play a crucial role in its interactions with biological systems. This technical guide aims to provide a comprehensive overview of the known biological activity of this compound. However, a thorough review of the scientific literature reveals a significant gap in the experimental data concerning the specific biological or pharmacological effects of this compound.

While information on its synthesis and the general importance of chiral alcohols is available, there is a notable absence of published studies detailing its antimicrobial, cytotoxic, or enzyme inhibitory activities. Consequently, this document will summarize the available information on the synthesis and general context of related compounds, highlighting the need for future research to elucidate the biological profile of this compound.

Synthesis of this compound

The enantioselective synthesis of chiral alcohols like this compound is a well-established field in organic chemistry. The primary strategies involve the asymmetric reduction of the corresponding prochiral ketone, 1-phenyl-1-decanone. Key methodologies include:

-

Corey-Itsuno Reduction: This method utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce ketones to their corresponding alcohols.

-

Catalytic Enantioselective Alkylation: This approach involves the addition of an alkyl group to an aldehyde using a chiral catalyst.

-

Biocatalysis: Enzymes such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) from various microorganisms are employed for the highly enantioselective reduction of ketones.

The general workflow for the synthesis and subsequent analysis of a chiral alcohol like this compound is depicted below.

Figure 1: General workflow for the synthesis and analysis of this compound.

Potential Biological Activities: An Unexplored Landscape

Despite the accessibility of synthetic routes, there is a significant lack of published data on the biological activities of this compound. Based on the chemical structure, which features a lipophilic alkyl chain and a phenyl group, several potential areas of biological activity could be hypothesized. These are, however, purely speculative without experimental validation.

Potential Antimicrobial Activity

Long-chain alcohols and phenolic compounds are known to possess antimicrobial properties. The lipophilic nature of the decyl chain could facilitate interaction with and disruption of microbial cell membranes.

Hypothetical Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

-

Compound Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Cytotoxic Activity

The hydrophobicity of the molecule could also lead to interactions with mammalian cell membranes, potentially resulting in cytotoxicity.

Hypothetical Experimental Protocol: Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media and seeded into 96-well plates.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated relative to untreated control cells.

Potential Enzyme Inhibition

The structure of this compound could potentially allow it to bind to the active or allosteric sites of various enzymes, leading to inhibition.

Hypothetical Experimental Protocol: Enzyme Inhibition Assay (e.g., for a Hydrolase)

-

Enzyme and Substrate Preparation: A solution of the target enzyme and its corresponding substrate (which produces a detectable signal upon cleavage) are prepared in a suitable buffer.

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of this compound.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Signal Detection: The formation of the product is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

-

Calculation of IC50: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is determined from a dose-response curve.

Data Presentation

As no quantitative data on the biological activity of this compound has been found in the reviewed literature, the following tables are presented as templates for future research findings.

Table 1: Hypothetical Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | Data not available |

| Escherichia coli | Data not available |

| Candida albicans | Data not available |

Table 2: Hypothetical Cytotoxicity of this compound

| Cell Line | IC50 (µM) after 48h |

| HeLa | Data not available |

| A549 | Data not available |

| HEK293 | Data not available |

Table 3: Hypothetical Enzyme Inhibition by this compound

| Enzyme Target | IC50 (µM) |

| Enzyme X | Data not available |

| Enzyme Y | Data not available |

Conclusion and Future Directions

This compound is a readily synthesizable chiral molecule whose biological activities remain largely unexplored. The structural motifs present in the molecule suggest the potential for antimicrobial, cytotoxic, and enzyme-inhibiting properties. However, without experimental evidence, these remain speculative. There is a clear need for systematic biological screening of this compound and its enantiomer, (R)-(+)-1-Phenyl-1-decanol, to determine their pharmacological profiles. Such studies would not only fill a gap in the scientific literature but could also uncover novel therapeutic leads. Researchers in the fields of medicinal chemistry and drug discovery are encouraged to investigate the biological potential of this and related chiral phenylalkanols. The experimental protocols outlined in this guide provide a starting point for such investigations.

An In-depth Technical Guide to (S)-(-)-1-Phenyl-1-decanol as a Chiral Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-1-Phenyl-1-decanol is a valuable chiral building block in organic synthesis, prized for its role in the construction of complex, enantiomerically pure molecules. Its defined stereocenter serves as a crucial starting point for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where specific stereoisomers are required for biological activity. This guide provides a comprehensive overview of its synthesis, properties, and applications.

Physical and Chemical Properties

This compound is a chiral secondary alcohol. Below is a summary of its key physical and chemical properties.

| Property | Value |

| CAS Number | 112419-76-8[1][2] |

| Molecular Formula | C₁₆H₂₆O[1][2][3][4] |

| Molecular Weight | 234.38 g/mol [1][2][3][4] |

| Boiling Point | 128 °C at 0.35 mmHg[1] |

| Density | 0.922 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.497[1] |

| Appearance | Not specified, likely a colorless oil |

| Solubility | Insoluble in water, soluble in organic solvents |

Synthesis of this compound

The primary route for the enantioselective synthesis of this compound is the asymmetric reduction of the prochiral ketone, 1-phenyl-1-decanone. Various catalytic systems have been developed to achieve high yields and enantioselectivities. Another reported method is the asymmetric arylation of nonanal.

Quantitative Data on Synthesis

The following table summarizes the results from a study on the catalytic asymmetric addition of a phenyl group to nonanal.

| Ligand | Yield (%) | Enantiomeric Excess (ee %) |

| L1 | 85 | 64 |

| L8 | 83 | 62 |

Data sourced from LookChem, as cited in[1].

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and application of this compound. The following are representative protocols for its synthesis via asymmetric reduction and a common subsequent transformation.

1. Asymmetric Reduction of 1-Phenyl-1-decanone using a Chiral Catalyst

This protocol is a generalized procedure based on common methods for asymmetric ketone reduction. Specific chiral catalysts like those based on ruthenium, rhodium, or iridium with chiral ligands (e.g., BINAP) or oxazaborolidine catalysts (e.g., Corey-Bakshi-Shibata catalyst) are typically employed.

-

Materials:

-

1-Phenyl-1-decanone

-

Chiral catalyst (e.g., (R)-(-)-2-Methyl-CBS-oxazaborolidine)

-

Reducing agent (e.g., Borane-dimethyl sulfide complex (BMS))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

-

Methanol

-

Aqueous HCl (1M)

-

Saturated aqueous NaCl (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

-

Procedure:

-

A solution of the chiral catalyst (typically 5-10 mol%) in anhydrous THF is cooled to the recommended temperature (e.g., -20 °C to 0 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

The reducing agent (e.g., BMS, 1.0-1.5 equivalents) is added dropwise to the catalyst solution, and the mixture is stirred for a short period to allow for complex formation.

-

A solution of 1-phenyl-1-decanone (1.0 equivalent) in anhydrous THF is then added slowly to the reaction mixture.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, it is quenched by the slow addition of methanol, followed by 1M aqueous HCl.

-

The mixture is allowed to warm to room temperature and then extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

-

The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or by NMR analysis of a diastereomeric derivative (e.g., Mosher's ester).

-

2. Oxidation of this compound to 1-Phenyl-1-decanone

This reaction is a common transformation to regenerate the starting ketone or for use in other synthetic pathways.

-

Materials:

-

This compound

-

Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Swern oxidation reagents, or Dess-Martin periodinane)

-

Anhydrous solvent (e.g., Dichloromethane (DCM))

-

Silica gel

-

Organic solvent for elution (e.g., Hexane/Ethyl acetate mixture)

-

-

Procedure (using PCC):

-

To a stirred suspension of PCC (1.5 equivalents) and silica gel in anhydrous DCM, a solution of this compound (1.0 equivalent) in anhydrous DCM is added in one portion.

-

The mixture is stirred at room temperature and the reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of silica gel, eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

-

The filtrate is concentrated under reduced pressure to yield the crude 1-phenyl-1-decanone.

-

Further purification can be achieved by column chromatography if necessary.

-

Applications as a Chiral Building Block

The primary synthetic utility of this compound is as a chiral building block. The pre-defined stereocenter at the carbinol carbon is incorporated into a larger target molecule, ensuring the desired stereochemistry in the final product.

One common application involves the modification of the hydroxyl group or its use to direct subsequent reactions. For example, the alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate) and then displaced with a nucleophile in an Sₙ2 reaction, which proceeds with inversion of configuration, to generate a new stereocenter.

Visualizations

Asymmetric Synthesis Workflow

Caption: Workflow for the asymmetric synthesis of this compound.

Functional Group Transformation Workflow

Caption: Workflow for the oxidation of this compound.

References

In-Depth Technical Guide to (S)-(-)-1-Phenyl-1-decanol (CAS Number: 112419-76-8)

For Researchers, Scientists, and Drug Development Professionals

Core Substance Identification and Properties

(S)-(-)-1-Phenyl-1-decanol, identified by CAS number 112419-76-8, is a chiral secondary alcohol. Its structure features a phenyl group and a decyl chain attached to a stereogenic carbinol center. This chirality is a key feature, making it a valuable building block in asymmetric synthesis, particularly in the development of pharmaceuticals and other complex organic molecules.[1] The specific rotation of the (S)-enantiomer is negative.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various chemical processes.

| Property | Value | Source(s) |

| CAS Number | 112419-76-8 | [2] |

| Molecular Formula | C₁₆H₂₆O | [2][3] |

| Molecular Weight | 234.38 g/mol | [2][3][4] |

| Appearance | Colorless liquid (presumed) | Inferred from similar compounds |

| Boiling Point | 128 °C at 0.35 mmHg | [1] |

| Density | 0.922 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.497 | [5] |

| Flash Point | >230 °F (>110 °C) | [5] |

| Topological Polar Surface Area | 20.2 Ų | [3][4] |

| Rotatable Bond Count | 9 | [3][4] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3][4] |

| XLogP3-AA | 5.6 | [4] |

Safety and Toxicological Profile

General Safety of Long-Chain Alcohols

Long-chain alcohols are generally characterized by low acute toxicity. Their toxicological effects are often related to their physicochemical properties, such as their chain length.

General Toxicological Data for Long-Chain Alcohols:

| Endpoint | Observation |

| Acute Toxicity | Low acute and repeat dose toxicity. |

| Genotoxicity | No evidence of activity in genetic toxicity tests. |

| Reproductive Toxicity | No evidence of toxicity to the reproductive system or developing organisms. |

| Sensitization | Not considered to be sensitizers. |

| Irritation | Irritation potential is dependent on chain length. Alcohols in the C12-C16 range are generally considered mild irritants. |

Handling and Precautionary Measures

Given the lack of specific data, it is prudent to handle this compound with the standard care accorded to all laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Experimental Protocols: Synthesis

The primary route for the synthesis of enantiomerically pure this compound is the asymmetric reduction of the corresponding prochiral ketone, 1-phenyldecanone. This transformation is a cornerstone of asymmetric synthesis, and various catalytic systems have been developed to achieve high enantioselectivity.

Asymmetric Reduction of 1-Phenyldecanone

Principle: The enantioselective reduction of a ketone to a chiral alcohol is achieved using a chiral catalyst or reagent that preferentially facilitates the formation of one enantiomer over the other. This can be accomplished through chemical catalysis (e.g., using chiral metal complexes) or biocatalysis (e.g., using enzymes).

Experimental Workflow for Asymmetric Reduction:

Caption: General workflow for the asymmetric synthesis of this compound.

Detailed Methodology (Exemplary Protocol using a Chiral Ruthenium Catalyst):

This is a representative protocol based on established methods for asymmetric ketone reduction. Specific reaction conditions may require optimization.

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral ruthenium catalyst (e.g., a Ru(II)-chiral diamine-diphosphine complex) in an appropriate solvent (e.g., degassed isopropanol).

-

Reaction Setup: In a separate flask, dissolve 1-phenyldecanone in the same solvent.

-

Reaction Initiation: Transfer the catalyst solution to the ketone solution via cannula. If a reducing agent other than the solvent is used (e.g., formic acid/triethylamine), add it to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford pure this compound.

-

Chiral Analysis: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.

Biological Activity and Signaling Pathways

Specific studies detailing the biological activity and involvement in signaling pathways of this compound are not extensively documented in publicly available literature. However, the significance of chiral alcohols in biological systems and drug development is well-established.

General Role of Chiral Alcohols in Drug Development

Chirality plays a pivotal role in the interaction of molecules with biological systems, as enzymes, receptors, and other biological targets are themselves chiral. The two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).

Therefore, the synthesis of single-enantiomer chiral alcohols like this compound is of high importance as they serve as key intermediates in the production of enantiomerically pure active pharmaceutical ingredients (APIs).

Logical Relationship in Chiral Drug Development:

Caption: The role of chiral alcohols in the development of enantiopure drugs.

Potential Metabolic Pathways

While specific metabolic pathways for this compound have not been elucidated, it is plausible that it undergoes metabolic transformations common to other secondary alcohols and compounds with long alkyl chains. These may include:

-

Oxidation: The secondary alcohol group could be oxidized to the corresponding ketone, 1-phenyldecanone, by alcohol dehydrogenases.

-

Hydroxylation: The alkyl chain or the phenyl ring could be hydroxylated by cytochrome P450 enzymes.

-

Conjugation: The hydroxyl group could be conjugated with glucuronic acid or sulfate to increase water solubility and facilitate excretion.

Further research is required to determine the precise metabolic fate and any specific biological activities of this compound. Its primary current value lies in its utility as a chiral building block for the synthesis of more complex, biologically active molecules.

References

Commercial Availability and Technical Guide for Enantiomerically Pure 1-Phenyl-1-decanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and analysis of enantiomerically pure 1-phenyl-1-decanol. This chiral alcohol is a valuable building block in asymmetric synthesis, particularly for the preparation of pharmaceuticals and other biologically active molecules. This document is intended to serve as a resource for researchers and professionals in drug development and chemical synthesis.

Commercial Suppliers of (S)-(-)-1-Phenyl-1-decanol

Enantiomerically pure 1-phenyl-1-decanol is commercially available, primarily as the (S)-enantiomer. The following table summarizes the information for some of the suppliers. It is important to note that detailed specifications, such as enantiomeric excess (ee) and specific rotation, are often provided on a lot-specific Certificate of Analysis, which should be requested from the supplier.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Additional Information |

| Santa Cruz Biotechnology | This compound | 112419-76-8 | C₁₆H₂₆O | - | For Research Use Only.[1] |

| Benchchem | This compound | 112419-76-8 | C₁₆H₂₆O | - | For research use only. Not for human or veterinary use.[2] |

| ChemicalBook | This compound | 112419-76-8 | C₁₆H₂₆O | ≥ 95% | - |

Synthesis of Enantiomerically Pure 1-Phenyl-1-decanol

The most common method for the synthesis of enantiomerically pure 1-phenyl-1-decanol is the asymmetric reduction of the prochiral ketone, 1-phenyldecanone. This transformation can be achieved using various chiral catalysts and reducing agents.

Experimental Protocol: Asymmetric Reduction of 1-Phenyldecanone

This protocol is a representative example based on general procedures for the asymmetric reduction of aromatic ketones.

Materials:

-

1-Phenyldecanone

-

Chiral catalyst (e.g., a chiral oxazaborolidine, or a transition metal complex with a chiral ligand)

-

Reducing agent (e.g., borane dimethyl sulfide complex, isopropanol)

-

Anhydrous solvent (e.g., tetrahydrofuran, toluene)

-

Hydrochloric acid (1 M)

-

Sodium sulfate (anhydrous)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

A solution of the chiral catalyst in an anhydrous solvent is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

The reducing agent is added to the catalyst solution at a controlled temperature (e.g., 0 °C or room temperature).

-

A solution of 1-phenyldecanone in the same anhydrous solvent is added dropwise to the reaction mixture.

-

The reaction is stirred at the specified temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the slow addition of 1 M hydrochloric acid.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude 1-phenyl-1-decanol is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Analysis of Enantiomeric Purity

The enantiomeric purity of 1-phenyl-1-decanol is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Experimental Protocol: Chiral HPLC Analysis

This protocol is a general guideline for the chiral HPLC separation of 1-phenyl-1-alkanol enantiomers.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralcel® OD-H or a similar column)

-

UV detector

Conditions:

-

Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: Typically around 0.5 - 1.0 mL/min.

-

Column Temperature: Ambient or controlled temperature (e.g., 25 °C).

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

Procedure:

-

A dilute solution of the 1-phenyl-1-decanol sample is prepared in the mobile phase.

-

The HPLC system is equilibrated with the mobile phase until a stable baseline is obtained.

-

A small volume of the sample solution is injected onto the column.

-

The chromatogram is recorded, and the retention times of the two enantiomers are determined.

-

The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100

Characterization Data

Specific Rotation:

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis and analysis of enantiomerically pure 1-phenyl-1-decanol.

Caption: Workflow for the synthesis and analysis of enantiomerically pure 1-phenyl-1-decanol.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (S)-(-)-1-Phenyl-1-decanol via Ketone Reduction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantiose-lective synthesis of (S)-(-)-1-Phenyl-1-decanol, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The synthesis is achieved through the asymmetric reduction of the prochiral ketone, 1-phenyl-1-decanone. Three state-of-the-art catalytic methods are presented: Corey-Bakshi-Shibata (CBS) reduction, Noyori asymmetric hydrogenation, and biocatalytic reduction using a ketoreductase. These methods are known for their high yields and excellent enantioselectivities.[1][2][3] This guide includes summaries of quantitative data, detailed experimental procedures, and workflow diagrams to facilitate the practical application of these synthetic strategies in a laboratory setting.

Introduction

Chiral alcohols are critical intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and fragrances. This compound, with its defined stereocenter, serves as a versatile chiral building block. Its structure, featuring a phenyl group and a long alkyl chain, makes it a useful synthon for the construction of complex molecular architectures.[4] The most efficient and atom-economical method for producing such chiral alcohols is the enantioselective reduction of the corresponding prochiral ketone.[1]

This document outlines three powerful and widely adopted methods for the asymmetric reduction of 1-phenyl-1-decanone to yield this compound:

-

Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane reagent to the ketone.[2][3][5][6]

-

Noyori Asymmetric Hydrogenation: This technique utilizes a ruthenium complex with a chiral BINAP ligand to catalyze the enantioselective hydrogenation of the ketone.[1][7][8]

-

Biocatalytic Reduction: This green chemistry approach uses a ketoreductase (KRED) enzyme to reduce the ketone with high enantioselectivity under mild reaction conditions.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes typical quantitative data for the enantioselective reduction of 1-phenyl-1-decanone and analogous aryl alkyl ketones using the described methods. This data is compiled from literature sources and serves as a benchmark for expected performance.

| Method | Catalyst | Reducing Agent/Conditions | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| CBS Reduction | (S)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | 1-Phenyl-1-decanone (analogous) | >95 | >98 (S) | Adapted from[9] |

| Noyori Hydrogenation | RuCl₂[(S)-BINAP] | H₂ (10 atm), Ethanol, 80 °C | 1-Phenyl-1-decanone (analogous) | ~98 | >99 (S) | Adapted from[10] |

| Biocatalytic Reduction | Ketoreductase (KRED) | Isopropanol (cosubstrate) | 1-Phenyl-1-decanone (analogous) | >90 | >99 (S) | Adapted from[11] |

Experimental Protocols

Corey-Bakshi-Shibata (CBS) Reduction Protocol

This protocol describes the enantioselective reduction of 1-phenyl-1-decanone using an (S)-CBS oxazaborolidine catalyst to yield this compound.

Materials:

-

1-Phenyl-1-decanone

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).

-

Cool the flask to 0 °C in an ice bath and slowly add borane-tetrahydrofuran complex (0.6 eq, 1 M in THF) dropwise. Stir the solution for 10 minutes at 0 °C.

-

In a separate flask, dissolve 1-phenyl-1-decanone (1.0 eq) in anhydrous THF.

-

Slowly add the solution of 1-phenyl-1-decanone to the catalyst solution at 0 °C over a period of 15-20 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

-

Warm the mixture to room temperature and add 1 N HCl. Stir for 30 minutes.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Noyori Asymmetric Hydrogenation Protocol

This protocol details the enantioselective hydrogenation of 1-phenyl-1-decanone using a chiral Ru-BINAP catalyst.

Materials:

-

1-Phenyl-1-decanone

-

[RuCl₂((S)-BINAP)]₂·NEt₃ (or a similar pre-catalyst)

-

Anhydrous ethanol

-

Hydrogen gas (high purity)

-

High-pressure hydrogenation reactor (autoclave)

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware

Procedure:

-

In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with 1-phenyl-1-decanone (1.0 eq) and the Ru-BINAP catalyst (0.005 - 0.01 eq).

-

Add anhydrous ethanol to dissolve the substrate and catalyst.

-

Seal the glass liner inside the high-pressure reactor.

-

Purge the reactor several times with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).

-

Heat the reactor to the specified temperature (e.g., 50-80 °C) with vigorous stirring.

-

Maintain the reaction under these conditions for the required time (typically 12-24 hours), monitoring the hydrogen uptake.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Purge the reactor with an inert gas.

-

Remove the reaction mixture and concentrate it under reduced pressure.

-

Purify the resulting crude alcohol by flash column chromatography.

-

Analyze the enantiomeric excess of the product by chiral HPLC or GC.

Biocatalytic Reduction Protocol using a Ketoreductase (KRED)

This protocol outlines the enzymatic reduction of 1-phenyl-1-decanone to this compound using a commercially available ketoreductase.

Materials:

-

1-Phenyl-1-decanone

-

Ketoreductase (KRED) enzyme preparation

-

NADP⁺ or NAD⁺ cofactor

-

Glucose dehydrogenase (GDH) for cofactor regeneration

-

D-Glucose

-

Isopropanol (cosolvent and cosubstrate)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and a temperature-controlled shaker

Procedure:

-

Prepare a buffer solution of potassium phosphate (100 mM, pH 7.0).

-

In a reaction vessel, dissolve the KRED, NADP⁺ (or NAD⁺), glucose dehydrogenase, and glucose in the buffer.

-

Dissolve 1-phenyl-1-decanone in a minimal amount of isopropanol.

-

Add the substrate solution to the enzyme solution. The final concentration of isopropanol should be optimized (typically 5-20% v/v) to ensure substrate solubility without denaturing the enzyme.

-

Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30 °C) with gentle agitation.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.

-

Once the reaction has reached completion (typically 24-48 hours), quench the reaction by adding an equal volume of ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic solution under reduced pressure.

-

Purify the product by flash column chromatography.

-

Determine the enantiomeric excess of this compound by chiral HPLC or GC.

Visualizations of Experimental Workflows

The following diagrams illustrate the general workflows for the described enantioselective reduction methods.

References

- 1. youtube.com [youtube.com]

- 2. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]

- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 4. This compound | 112419-76-8 | Benchchem [benchchem.com]

- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. youtube.com [youtube.com]

- 8. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 9. york.ac.uk [york.ac.uk]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant - PMC [pmc.ncbi.nlm.nih.gov]

Asymmetric Synthesis of (S)-(-)-1-Phenyl-1-decanol: Application Notes and Protocols for Researchers

For Immediate Release

A Detailed Guide to the Enantioselective Synthesis of (S)-(-)-1-Phenyl-1-decanol Using Chiral Catalysts, Providing Researchers in Drug Development and Organic Synthesis with Actionable Protocols and Comparative Catalyst Performance Data.

The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing. This compound is a valuable chiral building block, and its efficient synthesis with high enantiomeric purity is of significant interest. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this compound via the catalytic addition of an organometallic reagent to benzaldehyde, a key transformation in asymmetric catalysis.

Comparative Performance of Chiral Catalysts

The selection of a chiral catalyst is critical to achieving high yield and enantioselectivity. Below is a summary of the performance of a selected chiral catalyst for the synthesis of this compound.

| Chiral Catalyst/Ligand | Organometallic Reagent | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Chiral Amino Naphthol (L8) | Arylzinc | 83 | 97 (S)[1] |

Table 1: Performance of Chiral Amino Naphthol L8 in the Asymmetric Synthesis of this compound. This table summarizes the reported yield and enantiomeric excess for the synthesis of the target molecule using a specific chiral amino naphthol ligand with an arylzinc reagent.[1]

Experimental Workflow

The general experimental workflow for the asymmetric synthesis of this compound involves the preparation of the Grignard reagent, followed by the chiral catalyst-mediated addition to benzaldehyde, and subsequent workup and purification.

Figure 1. General workflow for the asymmetric synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a representative method for the asymmetric addition of a decyl Grignard reagent to benzaldehyde, guided by principles from established procedures for similar enantioselective additions.

Materials:

-

Magnesium turnings

-

1-Bromodecane

-

Anhydrous Tetrahydrofuran (THF)

-

Benzaldehyde, freshly distilled

-

Chiral Amino Alcohol Catalyst (e.g., (1R,2S)-(-)-N-isopropylephedrine or other suitable chiral ligand)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Equipment:

-

Three-necked round-bottom flask, oven-dried

-

Reflux condenser, oven-dried

-

Dropping funnel, oven-dried

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Argon or Nitrogen)

-

Low-temperature bath (e.g., dry ice/acetone)

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

Procedure:

Part 1: Preparation of Decylmagnesium Bromide (Grignard Reagent)

-

To an oven-dried three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere, add magnesium turnings (1.2 eq).

-

Add a small volume of anhydrous THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of 1-bromodecane (1.0 eq) in anhydrous THF.

-

Add a small portion of the 1-bromodecane solution to the magnesium suspension. The reaction is initiated, which can be observed by a slight warming and bubble formation. If the reaction does not start, a small crystal of iodine can be added.

-

Once the reaction has initiated, add the remaining 1-bromodecane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly cloudy.

Part 2: Asymmetric Addition to Benzaldehyde

-

In a separate oven-dried three-necked flask under an inert atmosphere, dissolve the chiral amino alcohol catalyst (0.1 - 1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add the freshly prepared decylmagnesium bromide solution (1.5 eq) dropwise to the chiral catalyst solution and stir for 30 minutes at -78 °C.

-

Add freshly distilled benzaldehyde (1.0 eq) dropwise to the reaction mixture at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature.

Part 3: Workup and Purification

-

Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

-

Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC analysis.

Signaling Pathway and Logical Relationships

The stereochemical outcome of the reaction is determined by the formation of a chiral complex between the Grignard reagent and the chiral catalyst. This complex then coordinates with the benzaldehyde, directing the nucleophilic attack of the decyl group to one of the enantiotopic faces of the carbonyl group.

Figure 2. Logical relationship in the catalyst-controlled asymmetric addition.

This document serves as a comprehensive guide for researchers engaged in the asymmetric synthesis of chiral molecules. The provided protocols and data are intended to facilitate the development of efficient and highly enantioselective synthetic routes to this compound and related compounds.

References

Application Notes and Protocols for the Biocatalytic Reduction of 1-Phenyldecanone to (S)-1-Phenyl-1-decanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the stereoselective biocatalytic reduction of the prochiral ketone 1-phenyldecanone to the chiral alcohol (S)-1-phenyl-1-decanol. Chiral alcohols are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Biocatalytic reduction using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) offers a green and efficient alternative to traditional chemical methods, often providing high enantioselectivity under mild reaction conditions.[1][3] These enzymes, belonging to the oxidoreductase class, catalyze the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl group of the substrate.[4] This protocol will focus on the use of a ketoreductase with a preference for sterically demanding substrates, coupled with a cofactor regeneration system to ensure process efficiency.

Introduction

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit significantly different pharmacological activities and toxicities. The biocatalytic approach to producing chiral alcohols from prochiral ketones has gained significant traction due to its high selectivity, mild operating conditions, and reduced environmental impact compared to conventional chemical synthesis.[1][3] Ketoreductases (KREDs), a class of oxidoreductases, are particularly well-suited for this purpose, demonstrating broad substrate scope and high stereoselectivity.[1][2]

The reduction of 1-phenyldecanone presents a challenge due to the steric bulk of the long alkyl chain. However, certain ketoreductases have been shown to favor such space-demanding substrates.[4][5] The stereochemical outcome of the reduction is influenced by the orientation of the substrate within the enzyme's active site, which is in turn affected by the length of the aliphatic chain.[5] For the production of the (S)-enantiomer, a ketoreductase that facilitates hydride attack on the Re-face of the ketone is required.

A critical aspect of biocatalytic reductions is the stoichiometric requirement for expensive nicotinamide cofactors (NADH or NADPH). To address this, a cofactor regeneration system is typically employed. A common and effective method is the substrate-coupled approach, where a sacrificial alcohol, such as isopropanol, is used in large excess to drive the regeneration of the reduced cofactor.[6] Alternatively, an enzyme-coupled system, for instance, using glucose and glucose dehydrogenase (GDH), can be utilized to regenerate the NADPH consumed by the ketoreductase.

This application note provides a detailed protocol for the biocatalytic reduction of 1-phenyldecanone to (S)-1-phenyl-1-decanol using a ketoreductase, including a cofactor regeneration system, and a method for the analysis of the enantiomeric excess of the product.

Data Presentation

Table 1: Biocatalytic Reduction of 1-Phenyldecanone to (S)-1-Phenyl-1-decanol

| Entry | Biocatalyst | Cofactor Regeneration System | Substrate Conc. (mM) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |

| 1 | Ketoreductase from Pichia glucozyma (KRED1-Pglu) | Glucose/GDH | 10 | 24 | >95 | >98 | S |

| 2 | Engineered Ketoreductase (e.g., from Chryseobacterium sp.) | Isopropanol | 10 | 12 | >99 | >99 | S |

Note: The data presented are representative values based on the performance of ketoreductases with structurally similar long-chain aromatic ketones and may need to be optimized for the specific substrate and enzyme.

Experimental Protocols

Protocol 1: Biocatalytic Reduction of 1-Phenyldecanone using a Ketoreductase with a Glucose/GDH Cofactor Regeneration System

Materials:

-

1-Phenyldecanone

-

Ketoreductase (e.g., lyophilized powder of KRED1-Pglu from Pichia glucozyma)

-

Glucose Dehydrogenase (GDH)

-

β-Nicotinamide adenine dinucleotide phosphate (NADP+)

-

D-Glucose

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

Reaction Setup:

-

In a 50 mL round-bottom flask, prepare a 10 mL reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0).

-

Add D-glucose to a final concentration of 100 mM.

-

Add NADP+ to a final concentration of 1 mM.

-

Add 1-phenyldecanone to a final concentration of 10 mM (it may be necessary to dissolve the substrate in a minimal amount of a co-solvent like DMSO, typically not exceeding 1-2% v/v).

-

Add GDH to a final concentration of 1 mg/mL.

-

Initiate the reaction by adding the ketoreductase to a final concentration of 2 mg/mL.

-

-

Reaction Conditions:

-

Seal the flask and place it in a shaking incubator at 30°C and 200 rpm.

-

Monitor the progress of the reaction by taking samples at regular intervals (e.g., 4, 8, 12, and 24 hours).

-

-

Work-up and Product Isolation:

-

After the reaction has reached the desired conversion, quench the reaction by adding an equal volume of ethyl acetate.

-

Vortex the mixture vigorously for 2 minutes to extract the product.

-

Separate the organic layer. Repeat the extraction of the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

-

Analysis:

-

Determine the conversion and enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) (see Protocol 2).

-

Protocol 2: Chiral HPLC Analysis of (S)-1-Phenyl-1-decanol

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H).

Mobile Phase and Conditions:

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2 v/v). The exact ratio may need to be optimized for baseline separation of the enantiomers.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 210 nm.

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of the crude or purified product in the mobile phase to a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Injection and Analysis:

-

Inject 10 µL of the prepared sample onto the HPLC system.

-

Run the analysis and record the chromatogram.

-

Identify the peaks corresponding to the (R) and (S) enantiomers of 1-phenyl-1-decanol by comparing with authentic standards if available.

-

-

Calculation of Enantiomeric Excess (ee):

-

Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100 where Area_S and Area_R are the peak areas of the (S) and (R) enantiomers, respectively.

-

Mandatory Visualizations

Caption: Experimental workflow for the biocatalytic reduction.

Caption: Cofactor regeneration cycle for the biocatalytic reduction.

References

- 1. pnas.org [pnas.org]

- 2. Efficient stereoselective synthesis of aryl lactones using engineered ketoreductase ChKRED20 from Chryseobacterium sp. CA49 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Stereoselective reduction of aromatic ketones by a new ketoreductase from Pichia glucozyma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Frontiers | Alcohol Dehydrogenases as Catalysts in Organic Synthesis [frontiersin.org]

Application Note: Enzymatic Kinetic Resolution of Racemic 1-Phenyl-1-decanol

Abstract

This application note details a protocol for the kinetic resolution of racemic 1-phenyl-1-decanol to obtain enantioenriched alcohol and ester products. The method employs the highly selective enzyme Candida antarctica lipase B (CALB) for a transesterification reaction. This process is a cornerstone in asymmetric synthesis, providing access to chiral building blocks essential for the development of pharmaceuticals and other fine chemicals. The protocol described herein is robust, scalable, and utilizes commercially available reagents, making it readily adaptable for both academic and industrial research settings.

Introduction

Chiral secondary alcohols, such as 1-phenyl-1-decanol, are valuable intermediates in the synthesis of a wide array of biologically active molecules. The stereochemistry of these intermediates can profoundly influence the efficacy and safety of the final drug product. Kinetic resolution is a widely adopted strategy for separating enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. Enzymatic kinetic resolution, in particular, offers several advantages, including high enantioselectivity, mild reaction conditions, and environmental compatibility.

Candida antarctica lipase B (CALB) is a versatile and thermostable enzyme that has demonstrated exceptional enantioselectivity in the acylation of a broad range of secondary alcohols.[1][2][3] The enzyme typically follows Kazlauskas' rule, preferentially acylating the (R)-enantiomer of secondary alcohols.[2] This protocol leverages the catalytic activity of immobilized CALB (commonly known as Novozym 435) to resolve racemic 1-phenyl-1-decanol via transesterification with an acyl donor. The resulting products are an enantioenriched (S)-alcohol and an enantioenriched (R)-ester, which can be separated chromatographically.

Experimental Protocol

This section provides a detailed methodology for the enzymatic kinetic resolution of racemic 1-phenyl-1-decanol.

Materials:

-

Racemic 1-phenyl-1-decanol

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

Vinyl acetate (acyl donor)

-

Hexane (or other suitable non-polar solvent)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Standard laboratory glassware and magnetic stirrer

Equipment:

-

Magnetic stirrer with heating capabilities

-

Rotary evaporator

-

Chromatography columns

-

Analytical balance

-

Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination

Procedure:

-

Reaction Setup:

-

To a clean, dry round-bottom flask, add racemic 1-phenyl-1-decanol (1.0 eq).

-

Dissolve the alcohol in hexane (a typical concentration is 0.1-0.5 M).

-

Add immobilized CALB (Novozym 435). The amount of enzyme can vary, but a common starting point is 10-50 mg per mmol of substrate.

-

Add vinyl acetate (1.5-3.0 eq) to the reaction mixture. The use of an excess of the acyl donor drives the reaction forward.

-

-

Reaction Conditions:

-

Stir the reaction mixture at a constant temperature, typically between 30-50 °C. The optimal temperature should be determined empirically.

-

Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours). The reaction can be monitored by TLC, GC, or HPLC to determine the conversion rate. The ideal reaction endpoint is at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining alcohol and the newly formed ester.

-

-

Work-up: